1-O-阿魏酰基-β-D-葡萄糖

描述

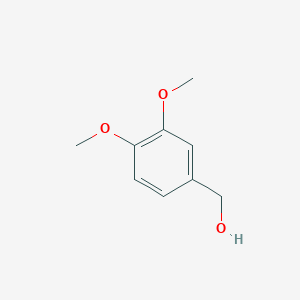

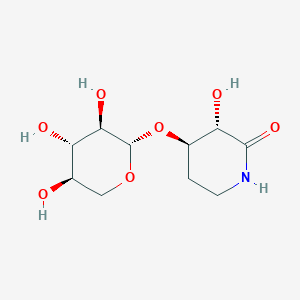

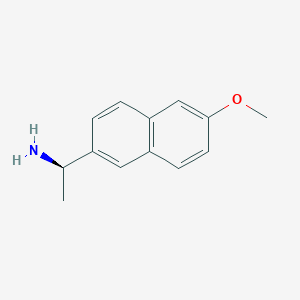

1-O-feruloyl-beta-D-glucose is a naturally occurring compound that is derived from glucose, a simple sugar that is a fundamental building block for many carbohydrates and biological molecules. While the provided papers do not directly discuss 1-O-feruloyl-beta-D-glucose, they do provide insights into the synthesis and characterization of related glucose derivatives, which can be informative for understanding the broader context of glucose modification and utilization in biological systems.

Synthesis Analysis

The synthesis of glucose derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the total synthesis of 1,3,6-trigalloyl-β-d-glucose, as reported in one of the papers, includes a regioselective benzylation, acetolysis, esterification, and selective hydrazinolysis to achieve the desired β-anomer . These methods highlight the intricate chemistry involved in modifying glucose molecules and could be relevant to the synthesis of 1-O-feruloyl-beta-D-glucose, which would similarly require careful manipulation of functional groups to attach the feruloyl moiety to the glucose core.

Molecular Structure Analysis

The molecular structure of glucose derivatives is critical to their function and reactivity. The synthesis of 1,3,6-trigalloyl-β-d-glucose results in a molecule with multiple galloyl groups attached to the glucose ring, which significantly alters its properties compared to the parent glucose molecule . The structure of 1-O-feruloyl-beta-D-glucose would similarly be characterized by the presence of a feruloyl group, which is a type of hydroxycinnamic acid, attached to the glucose molecule, likely impacting its reactivity and interaction with other biological molecules.

Chemical Reactions Analysis

The reactivity of glucose derivatives is largely determined by the functional groups attached to the glucose core. In the case of 1,3,6-trigalloyl-β-d-glucose, the presence of galloyl substituents allows for further chemical reactions, such as selective hydrazinolysis, which is used to convert a mixture of anomers into the targeted β-anomer . For 1-O-feruloyl-beta-D-glucose, the feruloyl group would introduce additional reactivity, potentially allowing for interactions with other phenolic compounds or enzymes that recognize hydroxycinnamic acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of glucose derivatives are influenced by their molecular structure. For example, the introduction of galloyl groups in 1,3,6-trigalloyl-β-d-glucose alters its solubility, melting point, and potential for hydrogen bonding . Similarly, the attachment of a feruloyl group to glucose to form 1-O-feruloyl-beta-D-glucose would affect its solubility in water and organic solvents, its melting point, and its ability to form hydrogen bonds and other interactions with biological molecules.

科学研究应用

酶功能和表征

1-O-阿魏酰基-β-D-葡萄糖在酶促过程中发挥重要作用。它参与将 β-D-葡萄糖氧化为葡萄糖酸,这是包括化学、制药和食品工业在内的各个行业的关键反应。Bankar 等人(2009 年) 的一项研究讨论了催化此反应的酶葡萄糖氧化酶的生产、回收、表征和应用。

结构分析和生物化学

1-O-阿魏酰基-β-D-葡萄糖的结构方面及其与其他分子的相互作用引起了极大的兴趣。例如,Hecht 等人(1993 年) 改进了葡萄糖氧化酶的晶体结构,葡萄糖氧化酶在 β-D-葡萄糖的氧化中起着至关重要的作用,提供了对酶功能的分子机制的见解。

在植物生物学中的作用

在植物生物学中,1-O-阿魏酰基-β-D-葡萄糖对于理解生化途径至关重要。Arnaldos 等人(2001 年) 的一项研究分析了其在草莓愈伤组织培养过程中的含量,表明其与植物生长和形态相关。这表明其在植物发育和次生代谢产物产生中的潜在作用。

医学研究和治疗

在医学研究中,1-O-阿魏酰基-β-D-葡萄糖因其潜在的治疗应用而受到探索。例如,Drucker(2006 年) 讨论了促胰岛素激素的生物学,促胰岛素激素在葡萄糖代谢和糖尿病治疗中至关重要。这项研究为开发新的糖尿病治疗方法铺平了道路。

生化遗传学和疾病研究

葡萄激酶的酶动力学和生化遗传学,它参与了葡萄糖的感应,包括 1-O-阿魏酰基-β-D-葡萄糖等衍生物,对于理解葡萄糖稳态至关重要。Matschinsky 等人(1998 年) 对此方面进行了全面回顾,强调了其在糖尿病研究中的重要性。

营养科学和食品技术

1-O-阿魏酰基-β-D-葡萄糖在营养科学和食品技术中也很重要。诸如 Colquhoun 等人(1994 年) 进行的研究已使用核磁共振波谱法鉴定了食品物质中的阿魏酰化寡糖,提供了对各种食品营养方面的见解。

生物技术应用

在生物技术领域,1-O-阿魏酰基-β-D-葡萄糖的作用被探索用于潜在的应用。例如,Zhu 和 Ralph(2011 年) 报告了 1-O-阿魏酰基和 1-O-芥子酰基葡萄糖吡喃糖的合成,强调了其在研究木质化等植物过程动力学中的潜在应用。

高级建模和药物开发

针对糖尿病等疾病开发高级模型涉及了解 1-O-阿魏酰基-β-D-葡萄糖等分子。Rogal 等人(2019 年) 讨论了用于糖尿病研究的基于干细胞的器官芯片模型,这对于开发新的治疗方案至关重要。

作用机制

Target of Action

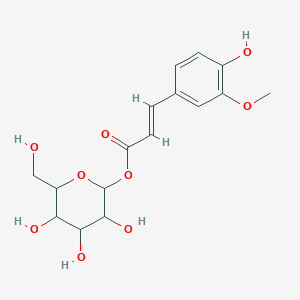

1-O-feruloyl-beta-D-glucose is a β-D-glucoside that results from the formal condensation of the carboxy group of ferulic acid with the anomeric hydroxy group of β-D-glucose . It primarily targets oxidative reactions in the body, acting as an antioxidant . It also plays a significant role as a plant metabolite .

Mode of Action

As an antioxidant, 1-O-feruloyl-beta-D-glucose works by opposing oxidation or inhibiting reactions brought about by dioxygen or peroxides . This interaction helps to neutralize free radicals and reduce oxidative stress, thereby protecting cells from damage.

Result of Action

The primary result of the action of 1-O-feruloyl-beta-D-glucose is the reduction of oxidative stress within the body. By acting as an antioxidant, it helps to neutralize harmful free radicals and protect cells from oxidative damage .

Action Environment

The action, efficacy, and stability of 1-O-feruloyl-beta-D-glucose can be influenced by various environmental factors. For instance, in plants, factors such as light, temperature, and water availability can affect the production and activity of plant metabolites . .

未来方向

属性

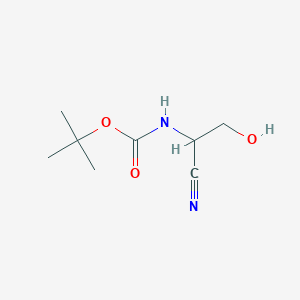

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)18)3-5-12(19)25-16-15(22)14(21)13(20)11(7-17)24-16/h2-6,11,13-18,20-22H,7H2,1H3/b5-3+/t11-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRQVQWBNRGGPK-PMQCXRHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289981 | |

| Record name | trans-p-Feruloyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-feruloyl-beta-D-glucose | |

CAS RN |

64625-37-2 | |

| Record name | trans-p-Feruloyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64625-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-p-Feruloyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-O-Feruloyl-beta-D-glucose affect ethylene production in plants?

A1: 1-O-Feruloyl-beta-D-glucose acts as a natural inhibitor of ethylene biosynthesis in plants like carnations []. It does so by blocking the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene. This conversion is typically catalyzed by a membrane-bound enzyme system in plant cells. The compound's inhibitory effect was observed in cell-free experiments using carnation petal membranes, where the presence of 1-O-Feruloyl-beta-D-glucose significantly reduced ethylene production [].

Q2: Besides its role in ethylene biosynthesis, has 1-O-Feruloyl-beta-D-glucose been identified in other plant species, and what properties does it exhibit?

A3: Yes, 1-O-Feruloyl-beta-D-glucose has been found in the fruits of Luffa cylindrica (sponge gourds) []. Interestingly, in this context, it exhibits antioxidant properties []. This finding highlights the potential multi-functionality of this compound in different plant species and its possible benefits beyond ethylene regulation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (4R,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate](/img/structure/B135864.png)